molecular formula C6H3BrF3NO B1373234 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227591-86-7

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1373234
CAS No.: 1227591-86-7
M. Wt: 241.99 g/mol
InChI Key: QTMMEPGVXIAKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3NO and a molecular weight of 241.99 g/mol It is a pyridine derivative characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxyl group allows it to form hydrogen bonds, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For example, this compound may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, potentially impacting cellular redox balance and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function . For example, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in gene expression and enzyme activity persisting even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization. For example, it may be transported by organic anion transporters or bound to serum albumin in the bloodstream. The distribution of this compound can affect its accumulation in specific tissues or cellular compartments, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, affecting gene expression and chromatin structure. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the pyridine ring, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMEPGVXIAKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710024
Record name 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227591-86-7
Record name 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Reactant of Route 4
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.